Articaine-d3 hydrochloride is a derivative of articaine, a widely used amide-type local anesthetic. The compound is characterized by its unique chemical structure, which includes a thiophene ring, enhancing its lipid solubility and allowing for effective penetration through nerve membranes. Articaine-d3 hydrochloride is particularly notable for its application in dental procedures, where it provides rapid and effective anesthesia.
Articaine-d3 hydrochloride is classified as a local anesthetic and belongs to the group of amide anesthetics. It is synthesized from 4-methyl-3-aminothiophene-2-methyl formate through a series of chemical reactions involving amidation and salification processes. The compound is recognized for its short duration of action and rapid metabolism, making it suitable for various medical applications.
The preparation of articaine-d3 hydrochloride involves several key steps:
Articaine-d3 hydrochloride has a complex molecular structure characterized by its thiophene ring, which contributes to its pharmacological properties. The chemical formula for articaine is with a molar mass of approximately .
The presence of both lipophilic and hydrophilic components within its structure facilitates its function as an anesthetic by allowing it to effectively cross lipid-rich nerve membranes.
The synthesis of articaine-d3 hydrochloride involves several critical chemical reactions:
These reactions are carefully controlled in terms of temperature, time, and reactant ratios to maximize yield and purity.
Articaine functions primarily as a local anesthetic by blocking sodium channels in neuronal membranes. When administered, it diffuses across nerve membranes due to its lipid solubility. Once inside the neuron, it binds to voltage-gated sodium channels, inhibiting sodium ion influx during depolarization. This action prevents the generation and propagation of action potentials, effectively resulting in localized anesthesia.
Articaine's unique structure allows for rapid hydrolysis by plasma cholinesterases, leading to quick metabolism into inactive metabolites, which contributes to its relatively short duration of action compared to other local anesthetics .
Articaine-d3 hydrochloride exhibits several notable physical properties:
These properties are essential for determining the appropriate formulation and administration routes for clinical use.
Articaine-d3 hydrochloride is primarily utilized in dental anesthesia due to its rapid onset and effective pain relief during procedures such as tooth extractions and root canals. Its unique properties allow for both infiltration and nerve block techniques, making it versatile for various dental applications.
Additionally, ongoing research explores potential applications in other medical fields where localized anesthesia is required, potentially expanding its therapeutic use beyond dentistry .
Articaine, first synthesized in 1969 as HOE 40-045 and marketed as "Carticaine" in 1976, represents a structural innovation among amide local anesthetics due to its unique thiophene ring and ester linkage [3] [9]. The drug underwent significant nomenclature evolution, being renamed "articaine" in 1984 prior to its FDA approval in 2000 (as Septocaine® with epinephrine) [3] [9]. The development of deuterated articaine analogs represents a recent advancement in pharmaceutical chemistry, with Articaine-d3 Hydrochloride emerging as a research-specific isotopologue designed to overcome limitations in metabolic studies of the parent compound. This deuterated version retains articaine's core molecular architecture while incorporating three deuterium atoms at critical metabolic sites to enable precise drug metabolism tracing without altering its primary pharmacological activity [5].
Table 1: Evolution of Articaine and Its Isotopologues
Year | Development Milestone | Molecular Features |
---|---|---|
1969 | Synthesis as HOE 40-045 | Initial thiophene-containing structure |
1976 | Marketed as Carticaine® in Germany | 4% formulation with vasoconstrictors |
1984 | Renamed to Articaine | Chemical name standardization |
2000 | FDA approval (Septocaine®) | 4% with 1:100,000 epinephrine |
2010s | Articaine-d3 Hydrochloride development | Deuterium atoms at methyl ester positions |
Deuterium (²H), the stable hydrogen isotope with an additional neutron, forms stronger carbon bonds (C-²H vs. C-¹H) due to its lower zero-point energy, creating the kinetic isotope effect that can significantly alter metabolic pathways [5]. In Articaine-d3 Hydrochloride, deuterium atoms specifically replace the three hydrogen atoms in the methyl ester group (-OCD₃) of conventional articaine hydrochloride. This strategic deuteration targets the primary metabolic site where plasma esterases hydrolyze articaine to articainic acid [1] [7]. The structural preservation achieved through site-specific deuteration maintains articaine's molecular weight (approximately 326 g/mol for the base compound) while increasing the mass of the deuterated form by 3 atomic mass units due to the added deuterium atoms [3] [9]. This mass difference enables precise detection and quantification using mass spectrometry while preserving the molecule's receptor binding affinity and sodium channel blocking capabilities [5].
Articaine-d3 Hydrochloride serves as an internal standard in mass spectrometry-based assays, eliminating quantification variability caused by matrix effects or instrument sensitivity fluctuations [5]. When co-administered with non-deuterated articaine in clinical research, it enables distinct metabolic tracking through the detection of mass differences in parent compounds and metabolites. This application is particularly valuable for articaine due to its complex dual metabolic pathway: approximately 90% undergoes rapid plasma esterase hydrolysis to articainic acid, while the remaining 10% undergoes hepatic CYP450-mediated oxidation [1] [7]. The deuterated analog allows researchers to differentiate between enzymatic and non-enzymatic degradation pathways and quantify the fractional contribution of each metabolic route to overall clearance. Additionally, it facilitates studies on articaine's tissue distribution patterns and blood-brain barrier penetration without interference from endogenous compounds or analytical background noise [5].
Table 2: Research Applications of Articaine-d3 Hydrochloride
Application Domain | Research Utility | Analytical Advantage |
---|---|---|
Mass Spectrometry | Internal standard for quantification | Eliminates matrix effects |
Metabolic Pathway Analysis | Tracing esterase vs. CYP450 contribution | Distinguishes enzymatic pathways |
Tissue Distribution Studies | Mapping drug penetration in neural tissues | Avoids background interference |
Drug-Drug Interactions | Assessing metabolic inhibition/induction effects | Simultaneous measurement with parent drug |
Formulation Stability | Differentiating chemical vs. enzymatic degradation | Distinguishes degradation pathways |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5